Methyl cyanoacetate

Catalog No.
S575105
CAS No.
105-34-0
M.F
C4H5NO2
M. Wt
99.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl cyanoacetate

CAS Number

105-34-0

Product Name

Methyl cyanoacetate

IUPAC Name

methyl 2-cyanoacetate

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

InChI

InChI=1S/C4H5NO2/c1-7-4(6)2-3-5/h2H2,1H3

InChI Key

ANGDWNBGPBMQHW-UHFFFAOYSA-N

SMILES

COC(=O)CC#N

Synonyms

2-Cyano-acetic Acid Methyl Ester; Cyano-acetic Acid Methyl Ester; (Methoxycarbonyl)acetonitrile; 2-Cyanoacetic Acid Methyl Ester; Cyanoacetic Acid Methyl Ester; Methyl 2-Cyanoacetate; Methyl Cyanoethanoate; Methyl α-Cyanoacetate; NSC 3113; NSC 68507

Canonical SMILES

COC(=O)CC#N

The exact mass of the compound Methyl cyanoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68507. It belongs to the ontological category of alkyl cyanoacetate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl cyanoacetate (MCA, CAS 105-34-0) is a highly reactive, bifunctional aliphatic ester characterized by an active methylene group flanked by strongly electron-withdrawing cyano and methoxycarbonyl moieties. In industrial and pharmaceutical synthesis, MCA serves as a critical building block for Knoevenagel condensations, Michael additions, and the production of heterocyclic drug intermediates. As a liquid with a boiling point of approximately 204–207 °C, it offers excellent processability and solubility in common organic solvents[1]. For technical buyers, MCA is primarily procured to synthesize high-temperature cyanoacrylate adhesives, agricultural chemicals, and specific methyl-ester pharmaceutical precursors where its specific reactivity profile and low molecular weight provide distinct manufacturing advantages over heavier analogs.

Substituting methyl cyanoacetate with its closest analog, ethyl cyanoacetate (ECA), or in-class alternatives like dimethyl malonate, often compromises both product performance and process economics [1]. While ECA is a common general-purpose substitute, its higher molecular weight reduces atom economy, and the resulting poly(ethyl cyanoacrylate) adhesives suffer from significantly lower thermal resistance [2]. Furthermore, using ECA in syntheses requiring methanolic solvents or targeting methyl ester end-products introduces severe transesterification risks, leading to mixed-ester impurities that complicate downstream purification[3]. Conversely, substituting with dimethyl malonate drastically reduces the acidity of the active methylene, forcing the use of harsher bases that can degrade sensitive pharmaceutical intermediates [1]. Consequently, MCA is strictly required when high thermal stability, uniform methyl ester profiles, and mild reaction conditions are essential.

Enhanced Active Methylene Acidity for Mild-Base Knoevenagel Condensations

The electron-withdrawing power of the cyano group makes the active methylene in methyl cyanoacetate significantly more acidic than that of standard malonates[1]. With a pKa of approximately 13.1 in DMSO, methyl cyanoacetate is nearly three orders of magnitude more acidic than dimethyl malonate (pKa ~15.9) [2]. This quantitative difference allows chemists to drive Knoevenagel condensations using mild amine bases (such as piperidine) rather than requiring harsh alkoxide bases [1].

Evidence DimensionActive methylene acidity (pKa in DMSO)
Target Compound DataMethyl cyanoacetate (pKa ~13.1 in DMSO)
Comparator Or BaselineDimethyl malonate (pKa ~15.9 in DMSO)
Quantified Difference~2.8 pKa unit difference (nearly 1000-fold higher acidity)
ConditionsDeprotonation in polar aprotic solvents (DMSO)

Allows the use of milder amine bases, preventing side reactions and degradation when processing sensitive pharmaceutical intermediates.

Superior Glass Transition Temperature (Tg) in Downstream Cyanoacrylate Adhesives

When utilized as a precursor for instant adhesives, methyl cyanoacetate yields methyl cyanoacrylate monomer, which polymerizes into a highly rigid network [1]. Poly(methyl cyanoacrylate) exhibits a bulk glass transition temperature (Tg) of approximately 165 °C, which is significantly higher than the 140 °C Tg observed for poly(ethyl cyanoacrylate) derived from ethyl cyanoacetate [2]. This structural rigidity is a direct consequence of the shorter methyl side chain restricting polymer backbone mobility [1].

Evidence DimensionGlass transition temperature (Tg) of the resulting homopolymer
Target Compound DataPoly(methyl cyanoacrylate) (Tg ~165 °C)
Comparator Or BaselinePoly(ethyl cyanoacrylate) (Tg ~140 °C)
Quantified Difference+25 °C higher thermal resistance before softening
ConditionsBulk thermal properties of cured cyanoacrylate homopolymer

Procuring methyl cyanoacetate is essential for manufacturing high-temperature-resistant industrial adhesives that outperform standard ethyl-based superglues.

Higher Atom Economy and Mass Efficiency in Bulk Procurement

For large-scale manufacturing, the molecular weight difference between methyl cyanoacetate (99.09 g/mol) and ethyl cyanoacetate (113.11 g/mol) translates directly into procurement efficiency . One kilogram of methyl cyanoacetate delivers 10.09 moles of active methylene, compared to only 8.84 moles from an equivalent mass of ethyl cyanoacetate [1]. This 14.1% increase in molar density allows manufacturers to use less total mass per batch, optimizing reactor volume and reducing raw material transport costs.

Evidence DimensionMoles of active methylene per kilogram of raw material
Target Compound DataMethyl cyanoacetate (10.09 mol/kg)
Comparator Or BaselineEthyl cyanoacetate (8.84 mol/kg)
Quantified Difference14.1% higher molar efficiency per unit mass
ConditionsBulk stoichiometric calculations for industrial scale-up

Reduces the total mass of raw material required and improves reactor volume efficiency, directly lowering procurement and shipping costs at scale.

Elimination of Transesterification Risks in Methyl Ester Drug Synthesis

In the synthesis of complex pharmaceutical intermediates, such as DPP-IV inhibitors, reactions are frequently conducted in methanol or involve methyl-ester-containing substrates [1]. Utilizing ethyl cyanoacetate under these base-catalyzed conditions routinely leads to transesterification, generating a difficult-to-separate mixture of methyl and ethyl esters [2]. Procuring methyl cyanoacetate directly eliminates this ester exchange pathway, ensuring a uniform product profile and bypassing costly downstream chromatographic purifications [1].

Evidence DimensionDownstream ester uniformity in methanolic/methyl-ester processes
Target Compound DataMethyl cyanoacetate (Yields uniform methyl esters)
Comparator Or BaselineEthyl cyanoacetate (Yields mixed methyl/ethyl ester impurities)
Quantified DifferencePrevents the formation of mixed ester impurities
ConditionsBase-catalyzed condensations in methanol or with methyl-ester-containing pharmaceutical precursors

Ensures high-purity uniform intermediates, eliminating costly downstream purification steps caused by ester exchange.

High-Temperature Industrial Adhesives

Methyl cyanoacetate is the required precursor for synthesizing methyl cyanoacrylate monomers. Because poly(methyl cyanoacrylate) maintains structural integrity up to 165 °C, it is specifically selected for aerospace, automotive, and metal-to-metal bonding applications where standard ethyl-based adhesives would soften and fail[1].

Synthesis of DPP-IV Inhibitors and Purine Derivatives

In pharmaceutical manufacturing, MCA is prioritized over ethyl cyanoacetate when the synthetic route operates in methanolic solvents or targets a final methyl ester. This selection prevents transesterification-induced impurity profiles, ensuring high batch-to-batch reproducibility for active pharmaceutical ingredients [2].

Base-Sensitive Heterocycle Manufacturing

Due to its high active methylene acidity, MCA is the optimal choice for Knoevenagel condensations involving base-sensitive aldehydes. It allows the use of mild, non-nucleophilic amine catalysts instead of harsh alkoxides, preserving delicate functional groups during the assembly of complex heterocyclic scaffolds [3].

Physical Description

Liquid

XLogP3

-0.5

Boiling Point

200.5 °C

LogP

-0.47 (LogP)

Melting Point

-22.5 °C

UNII

A28RI36V30

GHS Hazard Statements

Aggregated GHS information provided by 371 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 52 of 371 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 319 of 371 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.14 mmHg

Pictograms

Irritant

Irritant

Other CAS

105-34-0

Wikipedia

Methyl cyanoacetate

General Manufacturing Information

Adhesive manufacturing
Acetic acid, 2-cyano-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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